methyl 4-chloro-1-benzothiophene-3-carboxylate
Description
Properties
CAS No. |
1823506-46-2 |
|---|---|
Molecular Formula |
C10H7ClO2S |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
methyl 4-chloro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3 |
InChI Key |
KEIDFCSCTYQKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1C(=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Benzothiophene
The Friedel-Crafts acylation reaction serves as a foundational step for introducing carboxylic acid functionality at the 3-position of benzothiophene. In a seminal approach, benzothiophene undergoes acylation with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction proceeds via electrophilic aromatic substitution, yielding 3-trichloroacetylbenzothiophene.
Reaction Conditions:
-
Catalyst: AlCl₃ (1.2 equivalents)
-
Solvent: Dichloromethane (DCM), 0°C to room temperature
-
Time: 6–8 hours
The trichloroacetyl group is subsequently hydrolyzed under basic conditions (e.g., aqueous NaOH) to produce benzothiophene-3-carboxylic acid. This intermediate is critical for further derivatization.
Esterification to Methyl Ester
Benzothiophene-3-carboxylic acid is esterified using methanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by methanol.
Optimized Procedure:
-
Activation: Treat benzothiophene-3-carboxylic acid with SOCl₂ (2 equivalents) at reflux (70°C) for 2 hours.
-
Esterification: Add methanol (5 equivalents) dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Isolation: Extract with ethyl acetate, wash with NaHCO₃, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Direct Chlorination of Benzothiophene-3-Carboxylate
Regioselective Chlorination at the 4-Position
Chlorination of methyl benzothiophene-3-carboxylate requires careful control to ensure selectivity at the 4-position. A patent-published method utilizes sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Mechanistic Insights:
-
Radical-initiated chlorination favors the 4-position due to the electron-donating effect of the ester group, which directs electrophilic attack to the para position.
-
Competing chlorination at the 6-position is minimized by maintaining low temperatures (−10°C to 0°C).
Procedure:
Alternative Chlorinating Agents
N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C offers a milder alternative, achieving comparable yields (70–75%) with reduced byproduct formation.
Multi-Step Synthesis from Pyrazole and Benzothiophene Intermediates
Preparation of 4-Chloro-1-Benzothiophene Core
A multi-step approach involves constructing the benzothiophene ring with pre-installed chloro and ester groups. One method begins with 2-chlorothiophenol, which undergoes cyclization with methyl propiolate under basic conditions.
Cyclization Reaction:
Coupling with Pyrazole Derivatives
Advanced applications require coupling the benzothiophene core with heterocyclic amines. For example, Ullmann coupling with 4-chloro-1-ethylpyrazole-5-amine in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine achieves cross-linked products.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Catalytic Efficiency and Solvent Recovery
Industrial protocols prioritize catalyst recycling and solvent reuse. Continuous flow reactors enhance the Friedel-Crafts acylation step, reducing AlCl₃ waste by 40% while maintaining 85% yield.
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (9:1) achieves >99% purity, critical for pharmaceutical applications.
Applications in Drug Discovery
This compound serves as a key intermediate in kinase inhibitors and NSAID derivatives. Its bioisosteric properties mimic aromatic carboxylic acids while enhancing metabolic stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-aminobenzothiophene derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of benzothiophene-3-methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-1-benzothiophene-3-carboxylate has been evaluated for its pharmacological properties, particularly in the development of drugs targeting various diseases.
- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549. The mechanism involves the inhibition of specific kinases associated with cancer cell proliferation and survival .
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation, potentially through modulation of peroxisome proliferator-activated receptors (PPARs), which are crucial in inflammatory responses .
- Antibacterial Effects: Research indicates activity against resistant strains of bacteria such as Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Material Science
In material science, this compound is being explored for its role in developing advanced materials.
- Organic Semiconductors: Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Photochromic Materials: The compound has been synthesized into derivatives that exhibit photochromic behavior, which is valuable for applications in optical devices .
Environmental Applications
The compound's ability to interact with biological targets extends to environmental science.
- Bioremediation Potential: Due to its antibacterial properties, there is potential for using this compound in bioremediation processes to combat microbial contamination in various environments .
Data Tables
| Application Area | Specific Use Case | Observed Effects/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer research | Inhibition of cancer cell proliferation |
| Anti-inflammatory studies | Reduction of inflammatory markers | |
| Antibacterial agent | Activity against Staphylococcus aureus | |
| Material Science | Organic electronics | Development of semiconducting materials |
| Photochromic materials | Enhanced optical properties | |
| Environmental Science | Bioremediation | Potential reduction of microbial contamination |
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound revealed significant growth inhibition in HeLa cells with an IC50 value indicating effective dose-dependent cytotoxicity. The mechanism was linked to the compound's ability to inhibit specific kinases involved in cell signaling pathways essential for cancer cell survival.
Case Study 2: Antibacterial Properties
Research published on the antibacterial efficacy of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a scaffold for developing new antibiotics that could combat resistant bacterial strains.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The benzothiophene ring structure allows for interactions with various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural uniqueness of methyl 4-chloro-1-benzothiophene-3-carboxylate becomes evident when compared to closely related compounds:
Notes:
- Core Structure : Benzothiophene (sulfur-containing) vs. benzothiazine (sulfur and nitrogen-containing) significantly alters electronic properties. Benzothiazines exhibit greater polarity due to the sulfone group, influencing solubility and intermolecular interactions .
- Substituent Effects: The amino group in the C3 position of the benzothiophene derivative () enhances nucleophilicity, enabling participation in coupling reactions, whereas the chlorine atom in the target compound favors electrophilic substitution.
- Synthetic Challenges: Benzothiazine derivatives require precise substituent introduction during synthesis to avoid isomer mixtures, a challenge less pronounced in benzothiophenes due to fewer reactive sites .
Physicochemical Properties
- Melting Point: The amino-substituted benzothiophene (105–109°C) has a defined melting range, whereas the target compound’s melting point is unreported. The amino group likely increases crystallinity via hydrogen bonding .
- Density: The higher density (1.463 g/cm³) of the amino-chloro derivative () suggests tighter molecular packing compared to non-polar analogs.
Research Findings and Methodological Insights
- Crystallography : Tools like SHELX and ORTEP-3 (Evidences 2, 4, 5) are critical for resolving structural ambiguities in benzothiophene derivatives, particularly in confirming substituent positions and hydrogen-bonding networks .
- Synthetic Optimization : highlights the preference for early-stage substituent introduction in benzothiazines to avoid side reactions, a strategy applicable to benzothiophenes for improving yield and purity .
Biological Activity
Methyl 4-chloro-1-benzothiophene-3-carboxylate is a heterocyclic compound with a unique structure that combines both aromatic and thiophene characteristics. Its potential biological activities have garnered attention, particularly in the context of cancer research and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C_10H_8ClO_2S
- Molecular Weight : Approximately 226.68 g/mol
- Melting Point : 95-97°C
- Boiling Point : Approximately 338.7°C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, although further investigations are required to elucidate the specific mechanisms of action and the full spectrum of its antimicrobial effects.
Binding Affinities
This compound has shown potential interactions with various biological targets, particularly enzymes involved in metabolic pathways and receptors linked to inflammatory responses. The compound's binding affinities have been assessed in several studies, revealing its potential as a therapeutic agent.
| Target | Binding Affinity (μM) |
|---|---|
| Myeloid cell leukemia-1 (Mcl-1) | 62 - 87 |
| Other cancer-related enzymes | Varies (needs further study) |
These interactions are critical for understanding how this compound could be utilized in therapeutic contexts, especially for targeting cancer cells .
The primary mechanism of action appears to involve the modulation of apoptotic pathways and DNA damage repair mechanisms. This compound can effectively enter cancer cells, leading to increased cytotoxicity against various cancer cell lines, including those resistant to conventional therapies such as cisplatin .
Detailed Mechanism
- Apoptosis Induction : The compound induces apoptosis in cancer cells by interacting with Mcl-1, a protein that inhibits apoptosis.
- DNA Damage : It causes DNA damage within cancer cells, which may enhance its cytotoxic effects.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G2/M phase cell cycle arrest, further inhibiting cancer cell proliferation .
Case Studies
Several case studies have explored the effects of this compound on different cancer types:
-
Cervical Cancer (HeLa Cells) :
- IC50: Approximately 23.2 µM
- Results showed significant induction of apoptosis and necrosis.
-
Lung Cancer (A549 Cells) :
- Exhibited enhanced cytotoxicity compared to untreated controls.
- Induced G2/M phase arrest in cell cycle analysis.
These findings underscore the potential of this compound as a promising candidate for further development in cancer therapeutics .
Q & A
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability protocols (ICH Q1A guidelines):
- pH 1–13 buffers (37°C, 14 days) with HPLC monitoring.
- Forced degradation (e.g., 40°C/75% RH) identifies major decomposition pathways.
- Kinetic modeling (Arrhenius equation) extrapolates shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
